1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Description
Properties
IUPAC Name |
1-(4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMSKZAOAHMEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CSC1=S)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564419 | |
| Record name | 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102831-92-5 | |
| Record name | 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schiff Base Formation
The Schiff base intermediate is synthesized by condensing isopropylamine (1.0 equiv) with propan-1-one (1.2 equiv) in ethanol under reflux for 6–8 hours. The reaction is catalyzed by acetic acid, yielding an imine with >85% efficiency.
Cyclization with Thioglycolic Acid
The Schiff base (0.011 mol) is reacted with thioglycolic acid (0.011 mol) in ethanol using ZnCl₂ (10 mol%) as a catalyst. The mixture is stirred at room temperature for 2.5 hours, followed by refluxing for 5 hours. Completion is monitored via TLC, and the product is purified via silica gel chromatography (CH₃OH:CHCl₃, 7:3 v/v), yielding 65% of the target compound.
Key Optimization Parameters:
-
Catalyst : ZnCl₂ enhances cyclization efficiency by stabilizing the thiolate intermediate.
-
Solvent : Ethanol facilitates proton transfer and minimizes side reactions.
-
Temperature : Reflux conditions (78°C) accelerate ring closure.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes.
Procedure
A mixture of isopropylamine (1.0 equiv), propan-1-one (1.1 equiv), and mercaptoacetic acid (1.5 equiv) in toluene is irradiated at 150 W for 6–8 minutes. The crude product is recrystallized from acetone, achieving yields of 75–82%.
Advantages Over Conventional Methods:
One-Pot Multicomponent Reactions
A one-pot approach streamlines synthesis by combining amine, carbonyl, and thiocarboxylic acid components in a single step.
Reaction Conditions
Isopropylamine (1.0 equiv), propan-1-one (1.1 equiv), and mercaptoacetic acid (1.2 equiv) are combined in DMF with PIDA (1.0 equiv) as an oxidant. The mixture is stirred at room temperature for 5.5 hours, followed by extraction with CH₂Cl₂ and column chromatography (EtOAc).
| Parameter | Conventional Method | Microwave | One-Pot |
|---|---|---|---|
| Time (h) | 5.5 | 0.1 | 5.5 |
| Yield (%) | 65 | 82 | 74 |
| Catalyst | ZnCl₂ | None | PIDA |
| Solvent | Ethanol | Toluene | DMF |
Functionalization of Thiazolidinone Intermediates
Post-cyclization modifications are employed to introduce the sulfanylidene group.
Sulfurization with Lawesson’s Reagent
The thiazolidinone intermediate (1.0 equiv) is treated with Lawesson’s reagent (0.5 equiv) in THF under nitrogen. The reaction is stirred at 60°C for 12 hours, yielding the sulfanylidene derivative after purification.
Characterization Data:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Aluminum subacetate undergoes various chemical reactions, including hydrolysis and complexation. It is known to react with water to form aluminum hydroxide and acetic acid. The compound can also participate in substitution reactions with other metal salts to form different aluminum compounds .
Common Reagents and Conditions:
Hydrolysis: Involves the reaction of aluminum subacetate with water, resulting in the formation of aluminum hydroxide and acetic acid.
Complexation: Aluminum subacetate can form complexes with other metal ions, such as zinc or copper, under specific conditions.
Major Products Formed:
Aluminum Hydroxide: Formed through the hydrolysis of aluminum subacetate.
Acetic Acid: A byproduct of the hydrolysis reaction.
Scientific Research Applications
Aluminum subacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in various chemical reactions and synthesis processes.
- Employed in the preparation of other aluminum compounds.
Biology:
- Utilized in biological studies to investigate the effects of aluminum on cellular processes.
- Applied in the formulation of laboratory reagents and buffers.
Medicine:
- Commonly used in topical solutions to treat minor skin irritations, such as insect bites, rashes, and poison ivy.
- Acts as an astringent and antiseptic, helping to reduce inflammation and prevent infection .
Industry:
- Employed in the production of antiperspirants and deodorants.
- Used in water treatment processes to remove impurities and contaminants.
Mechanism of Action
Aluminum subacetate is often compared with other aluminum compounds, such as aluminum acetate and aluminum sulfate.
Aluminum Acetate:
- Similar in structure but differs in the number of acetate groups attached to the aluminum ion.
- Used in similar applications, such as topical solutions for skin irritations.
Aluminum Sulfate:
- Contains sulfate ions instead of acetate ions.
- Primarily used in water treatment and as a mordant in dyeing processes.
Uniqueness of Aluminum Subacetate:
- The presence of both hydroxide and acetate groups gives aluminum subacetate unique properties that make it effective as an astringent and antiseptic.
- Its ability to form complexes with other metal ions enhances its versatility in various applications .
Comparison with Similar Compounds
Structural Analogues in the Thiazolidinone Family
Thiazolidinones share a common core but differ in substituents, leading to varied chemical and biological behaviors. Key comparisons include:
Key Observations :
Comparison with Non-Thiazolidinone Heterocycles
Compounds with alternative heterocyclic cores but similar functional motifs:
| Compound Name | Core Structure | Functional Groups | Key Differences | Applications |
|---|---|---|---|---|
| N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide | Thiazole | Phenoxypropanamide | Six-membered thiazole ring vs. five-membered thiazolidinone | Enzyme inhibition (e.g., COX-2) |
| 1-(4-Fluorobenzenesulfonyl)-3-(4-methylphenyl)propan-1-one | Propanone | Fluorobenzenesulfonyl | Lacks sulfur heterocycle; sulfonyl group enhances solubility | Anti-inflammatory |
| 1-(Pyridin-3-yl)propan-2-one | Pyridine | Propan-2-one | Nitrogen-rich aromatic system | Catalysis in organic synthesis |
Key Observations :
- Ring Size: Thiazolidinones (five-membered) exhibit greater conformational flexibility than thiazoles (six-membered), influencing binding to biological targets .
- Solubility: Sulfonyl or phenoxy groups in non-thiazolidinones improve aqueous solubility but reduce membrane permeability compared to sulfur-containing analogs .
Biological Activity
1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one, with the molecular formula C9H15NOS2 and a molecular weight of 217.4 g/mol, is a thiazolidine derivative characterized by a sulfanylidene group. This compound has garnered attention due to its potential therapeutic properties and its involvement in various chemical syntheses. Despite limited direct research on this specific compound, its structural relatives within the thiazolidine family suggest significant biological activity.
Biological Properties
Research indicates that compounds related to thiazolidinediones, including this compound, exhibit diverse biological activities. These include:
- Antimicrobial Activity : Thiazolidinedione derivatives have shown potential as antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to inhibit inflammatory pathways.
- Antidiabetic Properties : Compounds within this class are often studied for their insulin-sensitizing effects.
While specific mechanisms for this compound are not well-documented, related thiazolidine derivatives interact with multiple biological targets. These interactions may involve:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in glucose metabolism.
- Modulation of Signaling Pathways : They may affect pathways related to inflammation and cell proliferation.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Rhodanine | Contains a rhodanine ring | Known for broad-spectrum antimicrobial activity |
| Thiazolidinedione | Contains a thiazolidine ring | Primarily used in diabetes treatment |
| 2-Sulfanylidene derivatives | Similar sulfanylidene structure | Often studied for antitumor properties |
This table highlights the diversity within the thiazolidine family and emphasizes the unique aspects of the target compound regarding its specific substituents.
Case Studies and Research Findings
Recent studies have explored the biological activities of thiazolidinedione derivatives that may relate to this compound:
Study on Antidiabetic Activity
A study synthesized several thiazolidinedione derivatives and evaluated their antidiabetic properties using an alloxan-induced model. The most active compounds demonstrated significant reductions in blood glucose levels compared to standard drugs like pioglitazone (Table 1).
| Compounds | % Reduction in Blood Glucose Level |
|---|---|
| DMSO | +31 |
| Pioglitazone | -23.07 |
| Compound 1 | -21.71 |
| Compound 2 | -22.84 |
Study on Antimicrobial Activity
Another research focused on the antimicrobial efficacy of thiazolidinedione derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics.
Q & A
Basic: What experimental methods are used to confirm the molecular structure of 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one?
Answer:
The structure is confirmed via single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement . Key steps include:
- Growing high-quality crystals (e.g., via slow evaporation from DMF or ethanol) .
- Collecting intensity data and refining atomic coordinates, accounting for H atoms via riding models .
- Cross-validating with spectroscopic techniques (e.g., NMR, IR) to confirm functional groups like the sulfanylidene moiety and propan-1-one backbone .
Advanced: How can researchers resolve discrepancies in crystallographic data for thiazolidine derivatives?
Answer:
Discrepancies (e.g., bond-length variations, thermal parameters) are addressed by:
- Using SHELXL’s restraints/constraints to refine disordered regions or flexible groups (e.g., isopropyl substituents) .
- Comparing data with structurally analogous compounds (e.g., chalcone derivatives) to identify trends in packing or torsional angles .
- Revisiting synthesis protocols to ensure purity, as impurities can distort crystallographic results .
Basic: What synthetic routes are effective for producing high-purity this compound?
Answer:
Key methods include:
- Cyclocondensation reactions : Reacting thioamide precursors with α-haloketones in refluxing ethanol .
- Recrystallization : Purifying crude products using solvents like ethanol or DMF to achieve ≥95% purity .
- Monitoring progress via TLC or HPLC to isolate intermediates and minimize byproducts .
Advanced: What mechanistic insights explain the formation of the thiazolidinone ring in this compound?
Answer:
The ring forms via:
- Nucleophilic attack : The sulfur atom in the thioamide group attacks the carbonyl carbon of the α-haloketone, followed by deprotonation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating cyclization .
- Steric considerations : Bulky substituents (e.g., isopropyl groups) may slow ring closure, requiring prolonged reflux .
Basic: How is the purity of this compound assessed in academic research?
Answer:
Purity is evaluated using:
- Chromatography : HPLC or GC-MS to quantify impurities .
- Spectroscopy : H/C NMR to confirm integration ratios and absence of extraneous peaks .
- Elemental analysis : Matching experimental C/H/N/S percentages to theoretical values .
Advanced: How do researchers analyze the electronic effects of the sulfanylidene group on reactivity?
Answer:
Methods include:
- Computational studies : Density Functional Theory (DFT) to map electron density around the sulfanylidene moiety and predict sites for electrophilic/nucleophilic attack.
- Experimental probes : Reacting the compound with electrophiles (e.g., alkyl halides) to assess sulfur’s nucleophilicity .
- Spectroscopic comparisons : UV-Vis or IR shifts to track electronic changes during reactions .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Storage : Keep in airtight containers, away from oxidizers and heat sources .
Advanced: How does crystal packing influence the compound’s physicochemical properties?
Answer:
- Hydrogen bonding : The sulfanylidene group may form weak S···H interactions, affecting solubility and melting point .
- Packing motifs : Bulky isopropyl groups can induce steric hindrance, leading to polymorphic variations .
- Thermal analysis : DSC/TGA to correlate packing density with thermal stability .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- H NMR : Identifies protons on the thiazolidinone ring and isopropyl group (δ 1.2–1.4 ppm for CH) .
- IR spectroscopy : Detects C=O (1680–1720 cm) and C=S (1050–1250 cm) stretches .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Solvent optimization : Use high-boiling solvents (e.g., toluene) for reflux efficiency .
- Scale-up protocols : Incrementally increase batch size while monitoring exothermicity and mixing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
